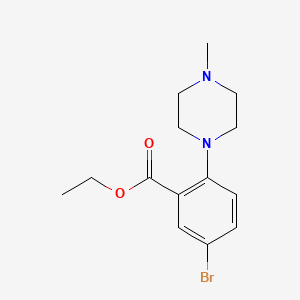
Naphthalene, triiodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, triiodo- is a derivative of naphthalene, an aromatic hydrocarbon composed of two fused benzene rings. The addition of three iodine atoms to the naphthalene structure significantly alters its chemical properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, triiodo- typically involves the iodination of naphthalene. This can be achieved through electrophilic aromatic substitution reactions where iodine is introduced to the naphthalene ring. Common reagents for this process include iodine (I₂) and an oxidizing agent such as nitric acid (HNO₃) or sulfuric acid (H₂SO₄) to facilitate the reaction .
Industrial Production Methods
Industrial production of naphthalene, triiodo- may involve large-scale iodination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene, triiodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can remove iodine atoms, reverting the compound to simpler naphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions can replace iodine atoms with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted naphthalenes, naphthoquinones, and other aromatic compounds depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Naphthalene, triiodo- has several applications in scientific research:
Wirkmechanismus
The mechanism by which naphthalene, triiodo- exerts its effects involves its interaction with various molecular targets. The presence of iodine atoms enhances its ability to participate in electron transfer reactions, making it a potent oxidizing or reducing agent. This property is particularly useful in biological systems where it can disrupt cellular processes by generating reactive oxygen species (ROS) or by interfering with enzyme functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene: The parent compound, simpler in structure and less reactive.
Naphthalene, diiodo-: Contains two iodine atoms, making it less reactive compared to the triiodo derivative.
Naphthalene, tetraiodo-: Contains four iodine atoms, potentially more reactive but also more challenging to synthesize
Uniqueness
Naphthalene, triiodo- is unique due to its balance of reactivity and stability. The three iodine atoms provide significant chemical versatility, allowing it to participate in a wide range of reactions while maintaining a relatively stable aromatic core. This makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
22308-16-3 |
|---|---|
Molekularformel |
C10H5I3 |
Molekulargewicht |
505.86 g/mol |
IUPAC-Name |
1,2,3-triiodonaphthalene |
InChI |
InChI=1S/C10H5I3/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-5H |
InChI-Schlüssel |
FQJKZDRSBPHVAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=C2I)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Acetamide, N-[(5-formyl-2-thienyl)methyl]-](/img/structure/B13755641.png)
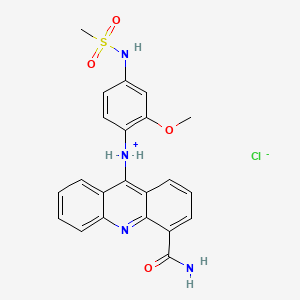
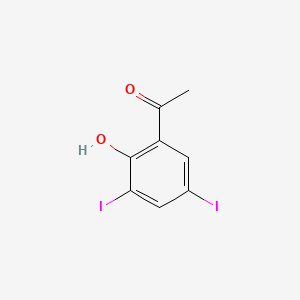
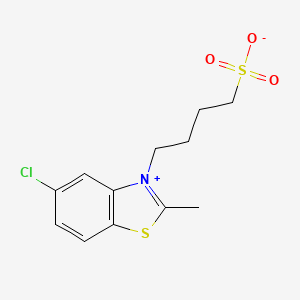
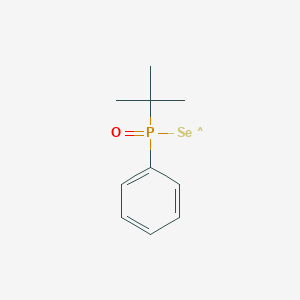
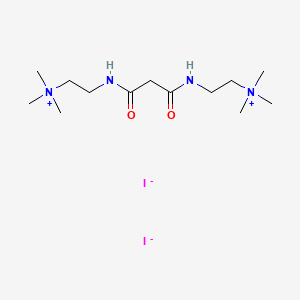
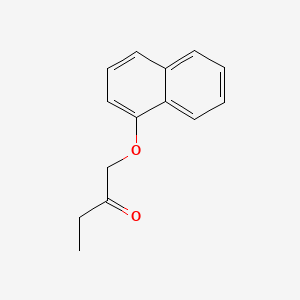
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane](/img/structure/B13755692.png)
![2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13755694.png)


